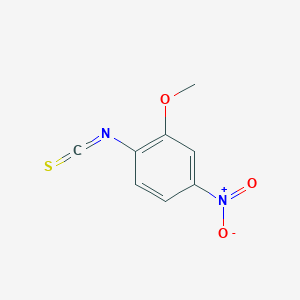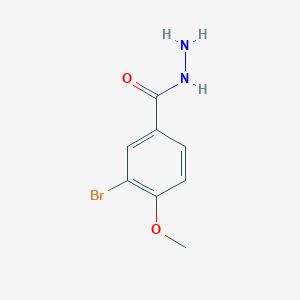
(2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine, also known as BEP, is a compound that belongs to the class of dihydropyridines. It has been studied for its potential use in various scientific research applications, including as a potential therapeutic agent for cardiovascular diseases, cancer, and neurological disorders.
Mechanism of Action
The mechanism of action of (2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine is not fully understood, but it is thought to involve the inhibition of calcium channels in cells. By inhibiting calcium channels, (2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine can reduce the influx of calcium ions into cells, which can lead to various physiological effects such as vasodilation, inhibition of cancer cell growth, and neuroprotection.
Biochemical and Physiological Effects
(2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine has been shown to have various biochemical and physiological effects. In cardiovascular research, (2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine has been shown to have vasodilatory effects on blood vessels, which can help to reduce blood pressure. In cancer research, (2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine has been shown to inhibit the growth of cancer cells and induce apoptosis, which can help to slow the progression of cancer. In neurological research, (2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine has been shown to have neuroprotective effects, which can help to prevent neuronal damage and slow the progression of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using (2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine in lab experiments is that it is relatively easy to synthesize and purify. Additionally, (2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine has been shown to have a wide range of potential applications in various scientific research fields. However, one limitation of using (2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on (2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine. One area of research could be to further investigate its mechanism of action, which could help to identify potential new therapeutic targets. Another area of research could be to explore its potential use in combination with other drugs or therapies, which could potentially enhance its therapeutic effects. Additionally, further research could be done to investigate its potential use in treating other diseases and disorders beyond cardiovascular disease, cancer, and neurological disorders.
Conclusion
In conclusion, (2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine is a compound that has been studied for its potential use in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. While there is still much to be learned about (2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine, its potential therapeutic applications make it an exciting area of research for scientists and researchers.
Synthesis Methods
(2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine can be synthesized through a multi-step process involving the reaction of ethyl 4-bromobutyrate with benzylamine, followed by a cyclization reaction with 2,6-dimethyl-3,5-dinitrobenzoyl chloride and subsequent reduction with sodium dithionite. The final product is obtained through a palladium-catalyzed hydrogenation reaction of the intermediate compound.
Scientific Research Applications
(2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine has been studied for its potential use in various scientific research applications. In cardiovascular research, (2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine has been shown to have vasodilatory effects on blood vessels, which could potentially be used to treat hypertension and other cardiovascular diseases. In cancer research, (2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine has been shown to inhibit the growth of cancer cells and induce apoptosis, suggesting that it could be used as an anti-cancer agent. In neurological research, (2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine has been shown to have neuroprotective effects, which could potentially be used to treat neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
176217-63-3 |
|---|---|
Product Name |
(2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine |
Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
(2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine |
InChI |
InChI=1S/C14H17NO/c1-2-16-14-10-6-9-13(15-14)11-12-7-4-3-5-8-12/h3-9,13H,2,10-11H2,1H3/t13-/m1/s1 |
InChI Key |
NHUNTLPAAGAVTD-CYBMUJFWSA-N |
Isomeric SMILES |
CCOC1=N[C@H](C=CC1)CC2=CC=CC=C2 |
SMILES |
CCOC1=NC(C=CC1)CC2=CC=CC=C2 |
Canonical SMILES |
CCOC1=NC(C=CC1)CC2=CC=CC=C2 |
synonyms |
Pyridine, 6-ethoxy-2,5-dihydro-2-(phenylmethyl)-, (S)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B63361.png)


![4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline](/img/structure/B63371.png)


![Naphth[2,1-d]oxazole, 2-ethoxy-3a,4,5,9b-tetrahydro-, cis-(9CI)](/img/structure/B63377.png)
![4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbonyl chloride](/img/structure/B63379.png)


